4-Chlorobenzo[d]thiazole-2-carbaldehyde
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Overview
Description
4-Chlorobenzo[d]thiazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H4ClNOS. It is characterized by a benzothiazole ring substituted with a chlorine atom at the 4-position and an aldehyde group at the 2-position. This compound is of significant interest due to its diverse applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzo[d]thiazole-2-carbaldehyde typically involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions to form the benzothiazole ring.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Chlorobenzo[d]thiazole-2-carboxylic acid.
Reduction: 4-Chlorobenzo[d]thiazole-2-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chlorobenzo[d]thiazole-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[d]thiazole-2-carbaldehyde involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication pathways and inhibiting biofilm formation and virulence . In anti-inflammatory applications, it inhibits enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
- Benzo[d]thiazole-2-thiol
- 2-Chlorobenzo[d]thiazole
- 4-Methylbenzo[d]thiazole-2-carbaldehyde
Comparison: 4-Chlorobenzo[d]thiazole-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct reactivity and biological activityThe chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C8H4ClNOS |
---|---|
Molecular Weight |
197.64 g/mol |
IUPAC Name |
4-chloro-1,3-benzothiazole-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNOS/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H |
InChI Key |
QMWIZWNLTGKODM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)C=O |
Origin of Product |
United States |
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